

# An In-depth Technical Guide to Nemtabrutinib (CAS Number: 1795135-15-7)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Aldicarb-d3 Sulfone |           |
| Cat. No.:            | B1146951            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Nemtabrutinib, identified by CAS number 1795135-15-7 and also known as MK-1026 and ARQ 531, is a potent, orally available, and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It represents a significant advancement in the landscape of targeted therapies for B-cell malignancies.[3] Unlike first-generation covalent BTK inhibitors, nemtabrutinib binds non-covalently to the ATP binding site of BTK.[4][5] This characteristic allows it to effectively inhibit both the wild-type enzyme and the C481S mutant, a common mechanism of acquired resistance to covalent BTK inhibitors.[1][6] Nemtabrutinib's development is focused on treating various hematologic malignancies, including chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and other B-cell non-Hodgkin lymphomas.[2][7]

## **Chemical Structure and Physicochemical Properties**

Nemtabrutinib is a complex small molecule with the IUPAC name (2-chloro-4-phenoxyphenyl)-[4-[[(3R,6S)-6-(hydroxymethyl)oxan-3-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-5-yl]methanone.[8] Its structure is characterized by a pyrrolo[2,3-d]pyrimidine core.

Table 1: Physicochemical Properties of Nemtabrutinib



| Property          | Value                                                                                                                               | Source(s) |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------|-----------|
| CAS Number        | 1795135-15-7                                                                                                                        | N/A       |
| Molecular Formula | C25H23CIN4O4                                                                                                                        | [9]       |
| Molecular Weight  | 478.93 g/mol                                                                                                                        | [9]       |
| IUPAC Name        | (2-chloro-4-phenoxyphenyl)-[4-<br>[[(3R,6S)-6-<br>(hydroxymethyl)oxan-3-<br>yl]amino]-7H-pyrrolo[2,3-<br>d]pyrimidin-5-yl]methanone | [8]       |
| SMILES            | C1CINVALID-LINKCO                                                                                                                   | [8]       |
| InChIKey          | JSFCZQSJQXFJDS-<br>QAPCUYQASA-N                                                                                                     | [8]       |
| Solubility        | DMSO: ≥ 50 mg/mL (104.40 mM)                                                                                                        | [10]      |
| Water: Insoluble  | [4]                                                                                                                                 |           |
| рКа               | 9.86 (pyrrolopyrimidine), 3.53 (secondary amine)                                                                                    | [11]      |

#### **Mechanism of Action**

Nemtabrutinib functions as a reversible, ATP-competitive inhibitor of BTK, a critical non-receptor tyrosine kinase in the B-cell antigen receptor (BCR) signaling pathway.[1][11] The BCR pathway is essential for the proliferation, survival, and differentiation of B-cells.[1][6] In many B-cell malignancies, this pathway is constitutively active, driving cancer cell growth.[1] [12]

By binding to BTK, nemtabrutinib blocks the transduction of downstream signals, leading to the inhibition of malignant B-cell growth and survival.[1][3] A key feature of nemtabrutinib is its ability to inhibit both wild-type BTK and the C481S mutant form, which confers resistance to irreversible BTK inhibitors like ibrutinib.[1][12] Furthermore, nemtabrutinib exhibits a distinct



kinase inhibition profile, affecting other kinases such as those in the Tec and Src families, which may contribute to its therapeutic efficacy.[13]



Click to download full resolution via product page

B-Cell Receptor (BCR) Signaling Pathway and Nemtabrutinib's Point of Inhibition.

# In Vitro and In Vivo Potency

Nemtabrutinib has demonstrated potent inhibition of BTK and other kinases in biochemical and cell-based assays. It also shows significant anti-tumor activity in preclinical models.

Table 2: In Vitro Inhibitory Activity of Nemtabrutinib (IC50 values)



| Target Kinase    | IC50 (nM) | Assay Type  | Source(s) |
|------------------|-----------|-------------|-----------|
| Wild-Type BTK    | 0.85      | Biochemical | [10]      |
| C481S-Mutant BTK | 0.39      | Biochemical | [10]      |
| MEK1             | 8.5       | Biochemical | [2]       |
| MEK2             | 9.5       | Biochemical | [2]       |
| B-RAF            | 73        | Biochemical | [2]       |
| ВМХ              | 5.23      | Biochemical | [10]      |
| TEC              | 5.80      | Biochemical | [10]      |
| LCK              | 3.86      | Biochemical | [10]      |
| YES              | 4.22      | Biochemical | [10]      |
| TrkA             | 13.1      | Biochemical | [10]      |
| TrkB             | 11.7      | Biochemical | [10]      |
| TrkC             | 19.1      | Biochemical | [10]      |

In vivo, nemtabrutinib has shown efficacy in a TMD-8 tumor xenograft model, leading to complete tumor regression after 14 days of treatment.[10] Furthermore, in an adoptive transfer CLL mouse model, the combination of nemtabrutinib and venetoclax significantly prolonged survival compared to the combination of ibrutinib and venetoclax.[14]

Table 3: Pharmacokinetic Parameters of Nemtabrutinib

| Parameter        | Species | Dose            | Value      | Source(s) |
|------------------|---------|-----------------|------------|-----------|
| Bioavailability  | Monkey  | 10 mg/kg (oral) | 72.4%      | [4]       |
| Cmax             | Monkey  | 10 mg/kg (oral) | 9 μΜ       | [4]       |
| Half-life (t1/2) | Monkey  | 10 mg/kg (oral) | > 24 hours | [4]       |

# **Experimental Protocols**



Detailed, step-by-step experimental protocols for nemtabrutinib are often proprietary. However, based on the published literature, the following methodologies are employed in its evaluation.

### **Kinase Inhibition Assay**

Biochemical kinase profiling is typically performed using mobility shift assays (MSA).[15]

- Objective: To determine the IC50 value of nemtabrutinib against a panel of kinases.
- General Protocol:
  - Kinase enzymes are incubated with a fluorescently labeled substrate and ATP at a concentration near the Km for each respective kinase.
  - Nemtabrutinib is added at various concentrations.
  - The reaction is allowed to proceed, and then stopped.
  - The substrate and phosphorylated product are separated by electrophoresis.
  - The amount of phosphorylated product is quantified by fluorescence, and the percentage of inhibition is calculated for each concentration of nemtabrutinib.
  - IC50 values are determined by fitting the data to a dose-response curve.[15]

### **Cell Viability Assay**

Cell viability is often measured using luminescent or colorimetric assays that assess metabolic activity, such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay.[16][17]

- Objective: To determine the effect of nemtabrutinib on the viability and proliferation of cancer cell lines.
- General Protocol (Luminescent ATP Assay):
  - Cancer cell lines (e.g., MCL cell lines) are seeded in 96-well plates and cultured.[16]
  - Cells are treated with a range of concentrations of nemtabrutinib for a specified period (e.g., 72 hours).[16]



- A reagent that lyses the cells and contains luciferase and its substrate is added to the wells.
- The amount of ATP present, which is proportional to the number of viable cells, is quantified by the luminescent signal generated by the luciferase reaction.
- Luminescence is measured using a plate reader, and GI50 (concentration for 50% growth inhibition) or IC50 values are calculated.

### **Apoptosis Assay**

Apoptosis induction by nemtabrutinib can be assessed using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.[16]

- Objective: To determine if nemtabrutinib induces programmed cell death.
- General Protocol:
  - Cells are treated with nemtabrutinib at various concentrations.
  - After treatment, cells are harvested and washed.
  - Cells are resuspended in a binding buffer and stained with fluorescently-labeled Annexin V
    (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early
    apoptotic cells) and PI (which enters and stains the DNA of late apoptotic or necrotic cells
    with compromised membranes).
  - The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[16]

# Synthesis and Clinical Trial Workflow Chemical Synthesis Workflow

The manufacturing process for nemtabrutinib has been optimized for efficiency and sustainability. A key convergent synthesis strategy involves the assembly of three main building blocks.[7]





Click to download full resolution via product page

Convergent Synthesis Workflow for Nemtabrutinib.

## **Clinical Trial Workflow: The BELLWAVE-001 Study**

The BELLWAVE-001 study (NCT03162536) is a Phase 1/2 clinical trial that has been instrumental in evaluating the safety and efficacy of nemtabrutinib.[18][19]





Click to download full resolution via product page

Workflow of the BELLWAVE-001 Phase 1/2 Clinical Trial.



#### Conclusion

Nemtabrutinib (CAS 1795135-15-7) is a promising, next-generation, reversible BTK inhibitor with a distinct mechanism of action that allows it to overcome a key resistance mutation seen with covalent inhibitors. Its potent in vitro and in vivo activity, coupled with a manageable safety profile in early clinical trials, positions it as a potentially valuable therapeutic option for patients with B-cell malignancies. Ongoing and future clinical studies, such as the head-to-head BELLWAVE-011 trial, will further elucidate its role in the evolving treatment landscape for these cancers.[20]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Nemtabrutinib Wikipedia [en.wikipedia.org]
- 6. frontiersin.org [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nemtabrutinib | C25H23ClN4O4 | CID 129045720 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GSRS [precision.fda.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nemtabrutinib My Cancer Genome [mycancergenome.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Preclinical evaluation of combination nemtabrutinib and venetoclax in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]



- 15. Combined cellular and biochemical profiling of Bruton's tyrosine kinase inhibitor nemtabrutinib reveals potential application in MAPK-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. broadpharm.com [broadpharm.com]
- 18. P628: UPDATED ANALYSIS OF BELLWAVE-001: A PHASE 1/2 OPEN-LABEL DOSE-EXPANSION STUDY OF THE EFFICACY AND SAFETY OF NEMTABRUTINIB FOR THE TREATMENT OF B-CELL MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cllsociety.org [cllsociety.org]
- 20. Nemtabrutinib Moves Into Phase 3 Head-to-Head Trial for Untreated CLL/SLL | Blood Cancers Today [bloodcancerstoday.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Nemtabrutinib (CAS Number: 1795135-15-7)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1146951#cas-number-1795135-15-7-properties-and-structure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.